molecular formula C19H20ClN3O5S B2431552 N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 953852-63-6

N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B2431552
CAS RN: 953852-63-6
M. Wt: 437.9
InChI Key: LWZBGRSHOVOFAW-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have reported on the synthesis of derivatives similar to N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide, exploring their potential biological activities. For instance, researchers synthesized a series of compounds evaluating their anti-acetylcholinesterase (anti-AChE) activity, highlighting the importance of substituent groups on the benzamide moiety for enhancing activity (Sugimoto et al., 1990). Similarly, compounds incorporating morpholine and exhibiting antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles have been investigated for their therapeutic potential in diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Antimicrobial and Antifungal Applications

Compounds structurally related to N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide have been synthesized and characterized for their antifungal activity. For example, derivatives of N-Benzoyl-N'-dialkylthiourea and their Co(III) complexes were synthesized and showed promising antifungal activity against several plant pathogens, indicating potential applications in agricultural science (Weiqun et al., 2005).

Anticonvulsant Activity

Research into novel enaminones synthesized from cyclic beta-dicarbonyl precursors, including morpholine, has demonstrated significant anticonvulsant activity with minimal neurotoxicity. This suggests the potential use of such compounds in the development of new treatments for epilepsy (Edafiogho et al., 1992).

properties

IUPAC Name

N-(5-acetamido-2-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-13(24)21-15-5-6-17(20)18(12-15)22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12H,7-10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZBGRSHOVOFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide

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